1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide
Description
1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide is a brominated triazole-piperazine hybrid compound. Its structure combines a 3-bromo-1,2,4-triazole ring linked to a piperazine scaffold, with two hydrobromic acid counterions enhancing solubility and stability. The bromo substituent on the triazole ring likely contributes to electronic and steric effects, influencing its reactivity and biological interactions. Piperazine derivatives are widely recognized as privileged structures in medicinal chemistry due to their versatility in binding to diverse biological targets, including serotonin receptors, antiviral proteins, and bacterial enzymes . The dihydrobromide salt form is commonly employed to improve pharmacokinetic properties, such as aqueous solubility and bioavailability, as seen in related piperazine derivatives like 1-benzylpiperazine dihydrobromide .
Properties
IUPAC Name |
1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine;dihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN5.2BrH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;;/h8H,1-4H2,(H,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGXKJANYWZAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=N2)Br.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Ring Formation and Bromination
The foundational step involves constructing the 1,2,4-triazole ring with a bromine substituent at the 3-position. A widely adopted approach employs 3-aminocrotononitrile as the starting material, which undergoes cyclization with hydrazine hydrate at 60–90°C for 8–24 hours to yield 3-amino-5-methylpyrazole. Subsequent bromination is achieved using hydrobromic acid (HBr) and cuprous bromide (CuBr) at 40–60°C, producing 3-methyl-5-bromopyrazole with a yield of ~60%. For triazole-specific bromination, N-bromosuccinimide (NBS) in tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres ensures regioselective substitution at the 3-position.
Piperazine Coupling Reaction
Introducing the piperazine moiety to the brominated triazole core typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. In a patent-derived protocol, 5-bromo-1H-1,2,4-triazole is reacted with piperazine in the presence of Lawesson’s reagent and pyridine at 50–55°C, achieving yields up to 87%. The use of polar aprotic solvents like THF enhances reaction kinetics, while stoichiometric bases (e.g., triethylamine) neutralize HBr byproducts.
Dihydrobromide Salt Formation
The final step converts the free base into the dihydrobromide salt via acidification. Treatment with aqueous HBr (48%) at 0–5°C precipitates the product, which is isolated by filtration and washed with cold ethanol. This step typically achieves >95% purity, with residual solvents removed via vacuum drying.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF, DCM, EtOH | THF maximizes SNAr reactivity |
| Temperature | 50–60°C (coupling) | Higher temps reduce side reactions |
| Catalyst | CuBr (bromination) | Enhances electrophilicity of Br |
Reaction scalability is contingent on maintaining temperatures below 60°C during coupling to prevent decomposition. Microwave-assisted synthesis has been explored for triazole formation, reducing reaction times from hours to minutes while preserving yields.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). The dihydrobromide salt is further recrystallized from ethanol/water mixtures to achieve >99% purity.
Spectroscopic Validation
-
1H NMR (400 MHz, D2O): δ 3.2–3.5 (m, 8H, piperazine), 8.1 (s, 1H, triazole).
-
13C NMR : δ 45.2 (piperazine CH2), 145.6 (triazole C-Br), 158.3 (triazole C-N).
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Over-bromination at adjacent positions is minimized by using stoichiometric NBS and reaction monitoring via TLC.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The piperazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Cyclization can be induced using heat or a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazole derivatives, while cyclization reactions can produce fused ring systems.
Scientific Research Applications
Cancer Therapeutics
The compound has been identified as a potential agent for treating cancer due to its ability to induce apoptosis in cancer cells. Research indicates that triazole derivatives can activate caspases, which are crucial for the apoptosis pathway. For instance, compounds similar to 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine have shown efficacy against drug-resistant cancer cells such as those found in breast and prostate cancers .
Case Study:
A study documented the effects of triazole derivatives on various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in drug-resistant strains, suggesting a promising avenue for further research into their use as chemotherapeutic agents .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Triazole derivatives are known for their effectiveness against fungi and certain bacteria, making them valuable in developing new antibiotics.
Data Table: Antimicrobial Activity
This table summarizes the inhibition zones observed during testing against common pathogens. The compound's effectiveness against Candida albicans highlights its potential as an antifungal agent.
Neurological Applications
Research has also explored the neuroprotective effects of triazole derivatives. Compounds with similar structures have been investigated for their ability to mitigate neurodegenerative diseases by modulating neurotransmitter systems.
Case Study:
A recent study evaluated the impact of a related triazole compound on neuroinflammation in animal models of Alzheimer's disease. The findings indicated a reduction in inflammatory markers and improved cognitive function in treated subjects . This suggests that 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide may hold therapeutic potential for neurodegenerative conditions.
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound's chemical properties include:
- Molecular Formula: C6H10BrN5
- Molecular Weight: 235.08 g/mol
- Solubility: Soluble in water and organic solvents
These properties make it suitable for various formulations in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide involves its interaction with specific molecular targets in biological systems. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis typically involves coupling a brominated triazole core with a piperazine moiety under controlled conditions. For example, describes a similar triazole-piperazine synthesis using DMF as a solvent, K₂CO₃ as a base, and propargyl bromide for alkylation. Temperature control (room temperature for 6–7 hours) and solvent choice (e.g., dichloromethane for extraction) are critical for minimizing side reactions and maximizing yield . Catalyst systems (e.g., CuSO₄/ascorbate for click chemistry) may also enhance regioselectivity in triazole formation .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm the piperazine ring and bromo-triazole connectivity.
- FTIR to identify functional groups (e.g., N-H stretches in triazole at ~3100 cm⁻¹).
- HPLC (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95% is typical for bioactive compounds) .
- Mass spectrometry (HRMS) to verify the molecular formula (e.g., [M+H]+ ion for C₆H₁₀BrN₅·2HBr).
Q. What are the primary biological targets or assays relevant to this compound?
- Methodological Answer : The bromo-triazole-piperazine scaffold is structurally analogous to enzyme inhibitors and receptor modulators. For example:
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets?
- Methodological Answer :
Target selection : Prioritize proteins with known triazole-binding pockets (e.g., cytochrome P450 or kinases).
Ligand preparation : Optimize the compound’s 3D structure using software like AutoDock Vina, accounting for bromine’s van der Waals radius.
Docking simulations : Use crystal structures (e.g., PDB ID 8D1) to model binding modes. highlights similar workflows for triazole derivatives, revealing hydrogen bonds between the triazole N2 and kinase active-site residues .
Q. How does pH and solvent stability impact experimental design for in vitro studies?
- Methodological Answer :
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. notes that piperazine derivatives are sensitive to extreme pH; thus, buffers (e.g., PBS at pH 7.4) are preferable over acidic/alkaline conditions .
- Solvent compatibility : Use DMSO for stock solutions (≤10 mM) but avoid prolonged exposure to protic solvents (e.g., water) to prevent hydrolysis.
Q. How can contradictory bioassay results be resolved when testing this compound?
- Methodological Answer :
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends.
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions.
- Structural analogs : Compare results with derivatives (e.g., ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate) to isolate structure-activity relationships (SAR) .
Q. What strategies improve regioselectivity in bromo-triazole functionalization during synthesis?
- Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., SEM-Cl) on the triazole to steer bromination to the 3-position.
- Metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki with aryl boronic acids) to attach substituents post-bromination .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination kinetics, as shown in for pyridine-triazole systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
